REACTION_CXSMILES
|
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[C:13](Cl)(=[O:15])[CH3:14].[Cl-].[Al+3].[Cl-].[Cl-].[BH4-].[Na+]>ClCCCl.O>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([CH:13]([CH3:14])[OH:15])=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:2.3.4.5,6.7|
|
Name
|
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC2=CC=CC=C12
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
21.33 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
ice
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.57 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to refluxing
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane (3×500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic fractions were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethanol (400 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled in a water bath
|
Type
|
CUSTOM
|
Details
|
the ethanol was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water (500 ml) was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane (3×500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic fractions were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCC2=CC(=CC=C12)C(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.43 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |